4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Synthesis of the pyrimidine core: This step often involves the condensation of amidines with β-dicarbonyl compounds.
Introduction of the trifluoromethyl group: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The final step may involve coupling the pyrazole and pyrimidine intermediates using reagents like palladium catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the thiophene moiety.
Reduction: Reduction reactions can occur at the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may be common, especially at the trifluoromethyl group or the thiophene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may be used to study enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine
The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, it may be used in the development of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(phenylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
- 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)-6-(methyl)pyrimidin-2-amine
Uniqueness
The unique combination of the pyrazole, pyrimidine, and thiophene moieties, along with the trifluoromethyl group, may confer specific biological activities or chemical properties that distinguish it from similar compounds. These unique features could be exploited in various scientific and industrial applications.
Properties
Molecular Formula |
C16H16F3N5S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-(1-ethyl-3-methylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H16F3N5S/c1-3-24-9-12(10(2)23-24)13-7-14(16(17,18)19)22-15(21-13)20-8-11-5-4-6-25-11/h4-7,9H,3,8H2,1-2H3,(H,20,21,22) |
InChI Key |
SEEPHQIZWNHVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NCC3=CC=CS3)C(F)(F)F |
Origin of Product |
United States |
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